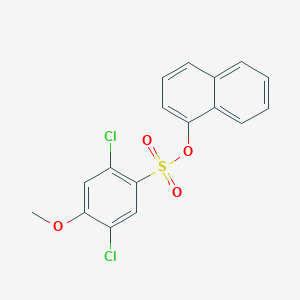

Naphthalen-1-yl 2,5-dichloro-4-methoxybenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex and often involves multiple steps. For example, the synthesis of 2,7-Bis(prop-2-yn-1-yloxy)naphthalene involves the reaction of naphthalene-2,7-diol with prop-2-ynyl 4-methylbenzenesulfonate in the presence of sodium hydride, indicating the use of sulfonate esters in the modification of naphthalene compounds . This suggests that similar methods could potentially be applied to synthesize Naphthalen-1-yl 2,5-dichloro-4-methoxybenzenesulfonate, using appropriate chloro and methoxy substituted benzenesulfonates.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the planarity of the naphthalene core and the types of substituents attached to it. For instance, the crystal structure of the 1:1 complex of naphthalene with 1,2,4,5-tetracyanobenzene shows that naphthalene can form planar structures that stack in an ordered fashion . This information is useful for understanding how this compound might behave in the solid state, as the substituents could influence the stacking and overall crystal structure.

Chemical Reactions Analysis

Naphthalene and its derivatives participate in various chemical reactions. The papers provided discuss the formation of complexes and ion pairs with naphthalene, such as the ion pair produced from disodium 1,2-dihydroxybenzene-3,5-disulfonic acid and benzyldimethyltetradecylammonium chloride supported on naphthalene . This indicates that naphthalene derivatives can form complexes with metal ions and other organic molecules, which could be relevant for the chemical behavior of this compound in the presence of various reagents and under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The intermolecular interactions, such as non-classical hydrogen bonds and C—H⋯π interactions, play a significant role in the crystal packing and stability of these compounds . Additionally, the ability of naphthalene derivatives to form colored complexes with metal ions, as seen in the preconcentration of iron(III) using a naphthalene-supported ion pair , suggests that this compound may also exhibit distinct spectroscopic properties that could be exploited in analytical chemistry.

Propiedades

IUPAC Name |

naphthalen-1-yl 2,5-dichloro-4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2O4S/c1-22-16-9-14(19)17(10-13(16)18)24(20,21)23-15-8-4-6-11-5-2-3-7-12(11)15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXPSGLLQNIZIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanamine](/img/structure/B3017978.png)

![3-[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-8-methoxy-chromen-2-one](/img/structure/B3017983.png)

![N-(3-methoxyphenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B3017986.png)

![2-Bromo-5-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B3017990.png)

![N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3017996.png)

![6-(4-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018001.png)